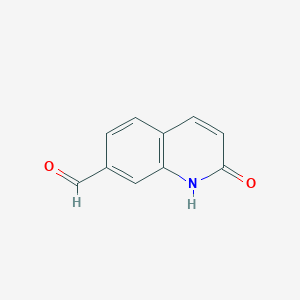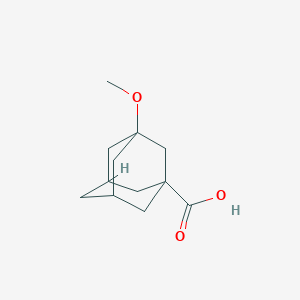
Fosphenytoin (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosphenytoin (disodium) is a water-soluble prodrug of phenytoin, which is used primarily as an anticonvulsant. It is marketed under the brand name Cerebyx and is administered intravenously or intramuscularly to treat convulsive status epilepticus and to prevent and treat seizures during neurosurgery . Fosphenytoin was developed to overcome the limitations of phenytoin, such as poor water solubility and the potential for local tissue damage when administered intravenously .
Méthodes De Préparation
The synthesis of fosphenytoin (disodium) involves several steps. Initially, 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione is converted to 3-chloromethylphenytoin. This intermediate is then reacted with silver dibenzylphosphonate to form a diester. The benzyl groups in the diester are cleaved by catalytic hydrogenation, and the resulting product is converted to the disodium salt using sodium hydroxide solution . Industrial production methods often involve similar steps but may use different reagents or conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Fosphenytoin (disodium) undergoes several types of chemical reactions, including hydrolysis and phosphorylation. The hydrolysis of fosphenytoin results in the formation of phenytoin, phosphate, and formaldehyde . The phosphorylation reaction involves the conversion of fosphenytoin to phenytoin by phosphatases in the blood and various organs, primarily the liver . Common reagents used in these reactions include water and phosphatases, and the major product formed is phenytoin .
Applications De Recherche Scientifique
Fosphenytoin (disodium) has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage generalized convulsive status epilepticus and to prevent and treat seizures during neurosurgery . Additionally, fosphenytoin is used in research to study the pharmacokinetics and safety of antiepileptic drugs . Its water solubility and rapid conversion to phenytoin make it a valuable tool for investigating the mechanisms of seizure control and the effects of antiepileptic drugs on the central nervous system .
Mécanisme D'action
Fosphenytoin (disodium) exerts its effects by being converted to phenytoin in the body. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It blocks frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels, thereby limiting repetitive firing of action potentials . This mechanism helps to stabilize neuronal membranes and prevent the spread of seizure activity .
Comparaison Avec Des Composés Similaires
Fosphenytoin (disodium) is often compared with phenytoin, its active metabolite. While both compounds are used to treat seizures, fosphenytoin has several advantages over phenytoin, including better water solubility and a lower risk of local tissue damage when administered intravenously . Other similar compounds include carbamazepine and valproate, which are also used as anticonvulsants . fosphenytoin’s unique properties, such as its rapid conversion to phenytoin and its suitability for intravenous and intramuscular administration, make it a valuable alternative to these other anticonvulsants .
Propriétés
Formule moléculaire |
C16H13N2Na2O6P |
|---|---|
Poids moléculaire |
406.24 g/mol |
Nom IUPAC |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
GQPXYJNXTAFDLT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


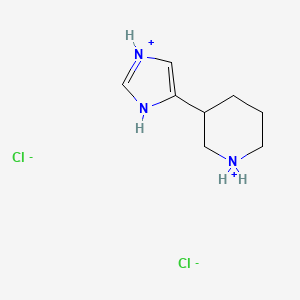
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)

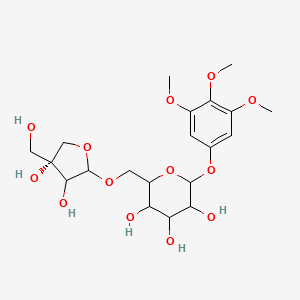
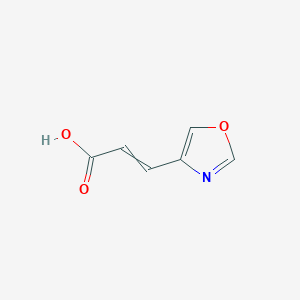
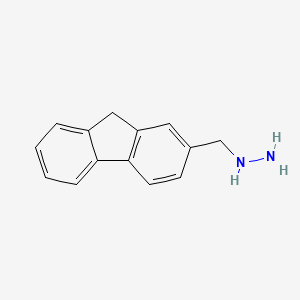
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
